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molecular formula C18H37NO2 B8602187 Dodecyl 2-amino-4-methylpentanoate

Dodecyl 2-amino-4-methylpentanoate

Cat. No. B8602187
M. Wt: 299.5 g/mol
InChI Key: YWJTTXZNSPZHOC-UHFFFAOYSA-N
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Patent
US08900625B2

Procedure details

To a stirred solution of DL-leucine 42 (20 g, 152 mmol) in toluene (400 mL) was added 1-dodecanol 2 (25.56 g, 137.2 mmol) in one lot, followed by pTSA (31.9 g, 167.7 mmol). After addition, the temperature of the reaction mixture was slowly raised to reflux temperature, the water was separated azeotropically, and the reaction mixture was monitored by TLC. The reaction mixture was concentrated under vacuum, the obtained residue was taken in ethyl acetate (200 mL) and washed with aqueous 5% Na2CO3 (3×50 mL) followed by brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum to afford crude 43 (42 g, yield: 91.9%) as a liquid.
Name
DL-leucine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step Two
Name
Yield
91.9%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[NH2:1][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([O:9][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10])=[O:8]

Inputs

Step One
Name
DL-leucine
Quantity
20 g
Type
reactant
Smiles
NC(CC(C)C)C(=O)O
Name
Quantity
25.56 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
31.9 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
WASH
Type
WASH
Details
washed with aqueous 5% Na2CO3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCCCCCCCCCCCC)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 91.9%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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